rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride

Description

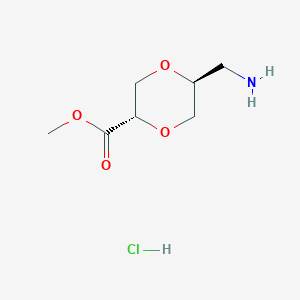

rac-Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride is a chiral bicyclic compound featuring a 1,4-dioxane ring substituted with an aminomethyl group and a methyl carboxylate ester. The racemic ("rac") designation indicates a mixture of enantiomers, while the (2R,5R) configuration specifies the stereochemistry of the two chiral centers. The hydrochloride salt form enhances solubility and stability, a common feature in pharmacologically active compounds .

Structurally, the 1,4-dioxane ring provides conformational rigidity, which may influence binding affinity in biological systems.

Properties

Molecular Formula |

C7H14ClNO4 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl (2S,5S)-5-(aminomethyl)-1,4-dioxane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO4.ClH/c1-10-7(9)6-4-11-5(2-8)3-12-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |

InChI Key |

IFZNJQLWUYFLSU-GEMLJDPKSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CO[C@H](CO1)CN.Cl |

Canonical SMILES |

COC(=O)C1COC(CO1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

The chemical synthesis of rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride generally involves multi-step organic transformations starting from suitable chiral or racemic precursors. Key steps include:

- Formation of the 1,4-dioxane ring system with stereochemical control at the 2R,5R positions.

- Introduction of the aminomethyl substituent at the 5-position.

- Esterification to form the methyl carboxylate.

- Conversion to the hydrochloride salt for enhanced stability and handling.

A representative synthetic sequence involves:

- Preparation of the corresponding racemic 1,4-dioxane-2-carboxylic acid intermediate.

- Functionalization at the 5-position through nucleophilic substitution or reductive amination to introduce the aminomethyl group.

- Methyl esterification using standard esterification reagents (e.g., methanol with acid catalysis).

- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt.

One detailed example from medicinal chemistry literature describes the transformation of lactone intermediates through reduction, halogenation, and amide coupling steps to yield the target compound with high stereochemical fidelity. Protection/deprotection strategies (e.g., Boc protection) are employed to selectively functionalize reactive groups and improve yields.

Enzymatic Kinetic Resolution

Biocatalysis offers an alternative and highly enantioselective approach to preparing chiral intermediates related to this compound. Lipase-mediated kinetic resolution has been successfully applied to similar racemic methyl esters of 1,4-dioxane derivatives.

Key findings include:

- Use of lipase enzymes from whole cells of Arthrobacter species to selectively hydrolyze one enantiomer of racemic methyl esters.

- Reaction conditions optimized in phosphate buffer with co-solvents such as diisopropylether (DIPE) or n-butanol.

- Achieving high enantiomeric excess (ee) for both the (S)-carboxylic acid and (R)-methyl ester forms.

- Enzymatic reactions typically reach completion within 2 to 4 hours, with enantioselectivity (E-value) exceeding 30 to over 200 depending on conditions.

This enzymatic route provides a green, efficient, and scalable method to access enantiomerically enriched intermediates crucial for further synthesis of the target compound and related pharmaceuticals.

Data Tables Summarizing Preparation Conditions and Outcomes

| Preparation Method | Key Reagents/Enzymes | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Chemical Synthesis | Lactone intermediates, DIBAL-H, DAST, SOCl2, Boc protection reagents | Multi-step, 25–100°C, organic solvents | 60-85 | Racemic or controlled stereochemistry | Requires careful protection/deprotection steps |

| Lipase-Mediated Hydrolysis | Lipase from Arthrobacter species | 0.1 M phosphate buffer, 20% DIPE or n-butanol, 25–37°C, 2–4 h | 50-70 | (S)-carboxylic acid >99%, (R)-methyl ester up to >99% | High enantioselectivity, green process |

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylate group can be reduced to alcohols or aldehydes.

Substitution: The dioxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation of the aminomethyl group may yield nitriles.

- Reduction of the carboxylate group may yield primary alcohols.

Scientific Research Applications

Scientific Research Applications of rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride

This compound is a synthetic organic compound featuring a dioxane ring and an aminomethyl substituent. It is a racemic mixture, containing equal parts of two enantiomers, which may lead to different biological activities. The compound's unique structure and functional groups contribute to its potential applications in various scientific fields.

Properties and Structure

The compound has a molecular formula of and a molecular weight of 211.64 g/mol. It contains a dioxane ring, enhancing its stability and potential interactions with biological targets. Key structural features and properties include:

- IUPAC Name: this compound

- CAS Number: 2639391-32-3

- Molecular Weight: 211.64 Da

- Molecular Formula:

- Hydrogen Bond Acceptors: 4

- Hydrogen Bond Donors: 1

- Polar Surface Area: 71 Å

- Number of Rings: 1

- Rotatable Bond Count: 3

Potential Applications

This compound has potential applications in various fields:

- Medicinal Chemistry: The compound can interact with specific molecular targets such as enzymes and receptors due to its ability to form hydrogen bonds and electrostatic interactions via the aminomethyl group, while the dioxane ring provides structural stability. It can modulate the activity of target molecules, leading to potential therapeutic applications.

- Enzyme Activity Modulation: Studies have shown that this compound can modulate enzyme activity through specific binding interactions. The aminomethyl group is crucial for these interactions, enhancing affinity towards certain receptors.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Dioxane | Simple dioxane structure | Common solvent; less functionalized |

| 5-Aminovaleric Acid | Amino acid derivative | Directly involved in metabolic pathways |

| 2-Aminobutyric Acid | Shorter carbon chain | Involved in neurotransmitter synthesis |

| Methyl Glycine | Methylated amino acid | Plays a role in methylation processes |

Mechanism of Action

The mechanism of action of rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Tert-butyl 7-(Aminomethyl)-6,9-Dioxa-2-azaspiro[4.5]decane-2-carboxylate Hydrochloride (CAS 2639411-71-3)

- Key Features: Contains a spirocyclic system (6,9-dioxa-2-azaspiro[4.5]decane) with an aminomethyl group and a tert-butyl carbamate protective group.

- Comparison : The spiro architecture introduces greater complexity and rigidity compared to the simpler 1,4-dioxane ring. The tert-butyl group may enhance metabolic stability but reduce solubility. The presence of an azaspiro ring (nitrogen-containing) could modulate receptor specificity, differing from the oxygen-only dioxane system in the target compound .

(2R)-1,4-Dioxan-2-ylmethanol (CAS 406913-88-0)

- Key Features : A dioxane derivative with a hydroxymethyl substituent.

- The hydroxymethyl group may participate in hydrogen bonding but offers lower basicity than the aminomethyl group. This compound has been studied in medicinal chemistry for its conformational properties, suggesting the dioxane ring itself is a scaffold of interest .

Functional Analogues

Emtricitabine (Synthesized in )

- Key Features : A nucleoside reverse transcriptase inhibitor (NRTI) with a 2,5-dithiane-1,4-diol intermediate.

- Comparison: While structurally distinct (dithiane vs. dioxane), both compounds involve bicyclic intermediates in synthesis. The target compound’s aminomethyl group could mimic the nucleoside’s amine functionality, though its specific biological targets remain unconfirmed .

Research Implications and Limitations

- Synthesis: highlights esterification and reduction steps in synthesizing Emtricitabine, which may parallel methods for the target compound.

- Biological Activity: The aminomethyl and carboxylate groups in the target compound resemble motifs in CNS-active drugs (e.g., GABA analogs) and antiviral agents, but specific data on potency, selectivity, or toxicity is absent.

- Contradictions : The mismatch between the compound name and CAS number in underscores the need for verification from additional sources.

Biological Activity

Rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride is a synthetic organic compound notable for its unique structure, which includes a dioxane ring and an aminomethyl substituent. This compound exists as a racemic mixture, containing equal parts of two enantiomers, and is characterized by the molecular formula C₇H₁₄ClNO₄ with a molecular weight of 211.64 g/mol . Its potential biological activity stems from its ability to interact with specific molecular targets such as enzymes and receptors.

Chemical Structure and Properties

The structural features of this compound include:

- Dioxane Ring : Provides stability and facilitates interactions with biological targets.

- Aminomethyl Group : Enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with biomolecules.

These characteristics contribute to its pharmacological potential, allowing it to modulate the activity of various enzymes or receptors, leading to diverse biological effects .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications. Key findings include:

- Enzyme Interaction : The compound can modulate enzyme activity through specific binding interactions. The aminomethyl group is crucial for these interactions, allowing for the formation of hydrogen bonds that enhance affinity towards certain receptors .

- Pharmacological Effects : Studies indicate that the compound may exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. Its ability to interact with biological targets suggests potential applications in drug development .

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzyme activities related to metabolic pathways. For instance, it has shown promise in modulating kinases involved in cell signaling pathways .

- Animal Models : In vivo studies using animal models have suggested that this compound may reduce inflammation and pain response, indicating its potential as an analgesic agent .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibited superior binding affinity to certain receptors compared to simpler analogs .

Research Findings

Recent research findings highlight the following aspects related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Modulation | Significant inhibition of specific kinases involved in metabolic pathways. |

| Anti-inflammatory Effects | Reduction in inflammatory markers in animal models. |

| Binding Affinity | Higher affinity for certain receptors compared to structurally similar compounds. |

Q & A

Q. 1.1. What are the optimal synthetic routes for rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride, and how can yield and purity be maximized?

Methodological Answer: The synthesis of this compound typically involves stereoselective cyclization and aminomethylation steps. To optimize yield and purity:

- Statistical Design of Experiments (DoE): Use factorial designs to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify nonlinear interactions between variables .

- Purification Strategies: Employ recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) or preparative HPLC using chiral stationary phases to resolve stereochemical impurities .

- In-line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation and byproduct suppression .

Q. 1.2. What analytical techniques are most reliable for characterizing the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (ee) .

- NMR Spectroscopy: Employ - NOESY to verify spatial proximity of protons in the 1,4-dioxane ring and aminomethyl group .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to distinguish stereoisomers .

Q. 1.3. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (heat, humidity, light) and quantify degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .

- Solid-State Stability: Perform X-ray powder diffraction (XRPD) to detect polymorphic transitions during storage .

Advanced Research Questions

Q. 2.1. How can computational methods elucidate the reaction mechanism of stereoselective cyclization in this compound’s synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to identify stereochemical bottlenecks. For example, model the ring-opening of epoxide intermediates to predict regioselectivity .

- Molecular Dynamics (MD) Simulations: Simulate solvent-catalyst interactions to optimize enantioselectivity in aminomethylation steps .

Q. 2.2. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Compare metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA-BBB) to identify discrepancies in bioavailability .

- Metabolite Identification: Use LC-MS/MS to track in vivo degradation products that may antagonize or enhance activity .

Q. 2.3. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Fragment-Based Drug Design (FBDD): Synthesize analogs with modifications to the 1,4-dioxane ring or aminomethyl group and test binding affinity via surface plasmon resonance (SPR) .

- Mutagenesis Studies: Pair SAR data with alanine scanning of target proteins to map critical binding residues .

Q. 2.4. What methodologies address discrepancies in toxicity profiles observed across cell lines?

Methodological Answer:

Q. 2.5. How can cross-disciplinary approaches enhance research on this compound’s applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.